2-(1-adamantylmethyl)-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
Description
Alkylation Reaction: The adamantylmethyl group is introduced via an alkylation reaction. This involves the reaction of the thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core with an adamantylmethyl halide (e.g., adamantylmethyl chloride) in the presence of a base such as potassium carbonate.
Reaction Conditions: The alkylation is typically carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (e.g., 80-100°C).
Methylation
Methylation of the Core: The final step involves the methylation of the core structure to introduce the 8,9-dimethyl groups. This can be achieved using methylating agents such as methyl iodide in the presence of a base like sodium hydride.
Reaction Conditions: The methylation reaction is usually performed in an inert atmosphere (e.g., under nitrogen) to prevent unwanted side reactions.
Industrial Production Methods
For industrial-scale production, the synthesis of 2-(1-adamantylmethyl)-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography.
Properties
IUPAC Name |
4-(1-adamantylmethyl)-11,12-dimethyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4S/c1-11-12(2)25-19-17(11)18-22-16(23-24(18)10-21-19)9-20-6-13-3-14(7-20)5-15(4-13)8-20/h10,13-15H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYJUVALGBRXQAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C3=NC(=NN3C=N2)CC45CC6CC(C4)CC(C6)C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-adamantylmethyl)-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step procedures:
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Formation of the Thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine Core
Starting Materials: The synthesis begins with the preparation of the thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core. This can be achieved through cyclization reactions involving appropriate thieno and triazolo precursors.
Reaction Conditions: Cyclization is often facilitated by acidic or basic conditions, depending on the specific reagents used. Commonly, strong acids like sulfuric acid or bases like sodium hydroxide are employed.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents and Conditions: The compound can undergo oxidation reactions using oxidizing agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Products: Oxidation typically leads to the formation of oxidized derivatives, which may include hydroxylated or ketone-containing products.
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Reduction
Reagents and Conditions: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Products: Reduction may result in the formation of reduced derivatives, such as alcohols or amines.
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Substitution
Reagents and Conditions: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides in the presence of bases.
Products: Substitution reactions typically yield alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(1-adamantylmethyl)-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound is investigated for its potential pharmacological activities. The adamantyl group is known to enhance the lipophilicity and membrane permeability of molecules, which can improve their bioavailability. Studies have explored its potential as an antiviral, antibacterial, and anticancer agent.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its rigid structure and chemical stability make it suitable for applications requiring durable and high-performance materials.
Mechanism of Action
The mechanism of action of 2-(1-adamantylmethyl)-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets and pathways. The adamantyl group enhances its ability to penetrate cell membranes, allowing it to reach intracellular targets. The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of biological processes such as cell proliferation, apoptosis, or viral replication.
Comparison with Similar Compounds
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and chemical properties make it a valuable tool in the development of new materials, pharmaceuticals, and industrial applications. Further research into its synthesis, reactivity, and biological activities will continue to uncover new possibilities for its use.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
